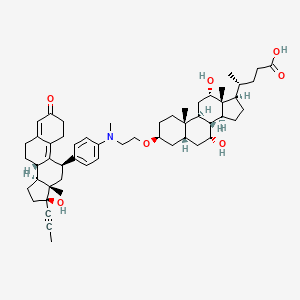
Unii-7Q26YN85LO
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Unii-7Q26YN85LO involves multiple steps, including the formation of complex molecular structures. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of advanced organic synthesis techniques to achieve the desired molecular configuration .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. Typically, such compounds are produced in specialized facilities equipped to handle complex chemical synthesis and purification processes. The production involves stringent quality control measures to ensure the purity and efficacy of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Unii-7Q26YN85LO undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products include various oxidized, reduced, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
Unii-7Q26YN85LO has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of glucocorticoid receptor antagonists.
Biology: It helps in understanding the role of glucocorticoid receptors in glucose metabolism and liver function.
Medicine: It is investigated for its potential to treat Type 2 Diabetes by reducing hepatic glucose production and improving lipid profiles.
Industry: It is used in the development of new therapeutic agents targeting metabolic disorders.
Mécanisme D'action
Unii-7Q26YN85LO exerts its effects by selectively antagonizing the glucocorticoid receptor in the liver. This inhibition prevents the liver from increasing glucose production in response to glucocorticoids. As a result, it helps reduce elevated hepatic glucose production in patients with Type 2 Diabetes. The compound also impacts lipid metabolism by reducing low-density lipoprotein cholesterol, triglycerides, and free fatty acids in the plasma .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Unii-7Q26YN85LO include other glucocorticoid receptor antagonists such as:
Mifepristone: Used for its antiglucocorticoid and antiprogestin properties.
RU-486: Known for its use in medical termination of pregnancy and as a glucocorticoid receptor antagonist.
Uniqueness
This compound is unique due to its liver-selective action, which makes it particularly effective in targeting hepatic glucose production without affecting other glucocorticoid-regulated processes in the body. This selectivity reduces the risk of systemic side effects and enhances its therapeutic potential for treating Type 2 Diabetes .
Propriétés
Numéro CAS |
639520-46-0 |
|---|---|
Formule moléculaire |
C54H75NO7 |
Poids moléculaire |
850.2 g/mol |
Nom IUPAC |
(4R)-4-[(3S,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-3-[2-[4-[(8S,11R,13S,14S,17S)-17-hydroxy-13-methyl-3-oxo-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-11-yl]-N-methylanilino]ethoxy]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C54H75NO7/c1-7-22-54(61)24-21-43-40-15-11-34-27-37(56)14-16-39(34)49(40)41(31-52(43,54)4)33-9-12-36(13-10-33)55(6)25-26-62-38-20-23-51(3)35(28-38)29-46(57)50-44-18-17-42(32(2)8-19-48(59)60)53(44,5)47(58)30-45(50)51/h9-10,12-13,27,32,35,38,40-47,50,57-58,61H,8,11,14-21,23-26,28-31H2,1-6H3,(H,59,60)/t32-,35+,38+,40+,41-,42-,43+,44+,45+,46-,47+,50+,51+,52+,53-,54+/m1/s1 |
Clé InChI |
LEUWECPXLBIBOF-NZWIZOFBSA-N |
SMILES isomérique |
CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)CCO[C@H]6CC[C@]7([C@@H](C6)C[C@H]([C@@H]8[C@@H]7C[C@@H]([C@]9([C@H]8CC[C@@H]9[C@H](C)CCC(=O)O)C)O)O)C)C)O |
SMILES canonique |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)CCOC6CCC7(C(C6)CC(C8C7CC(C9(C8CCC9C(C)CCC(=O)O)C)O)O)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


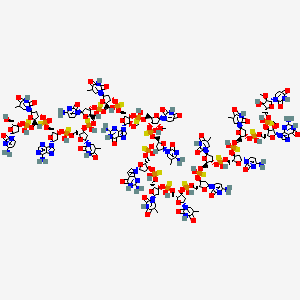
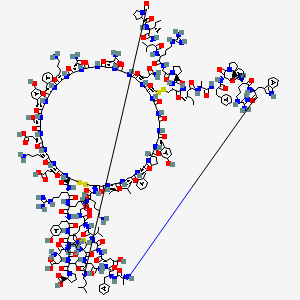

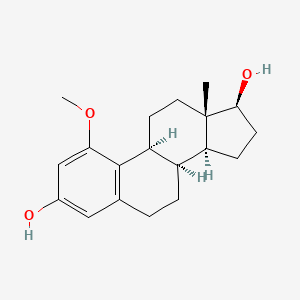
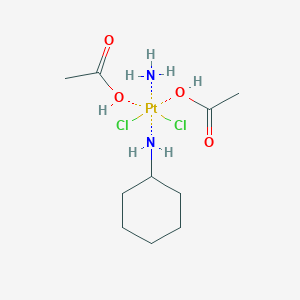
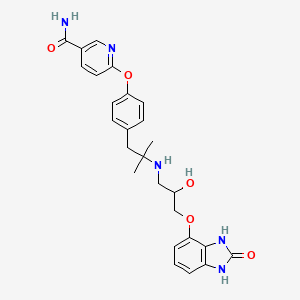
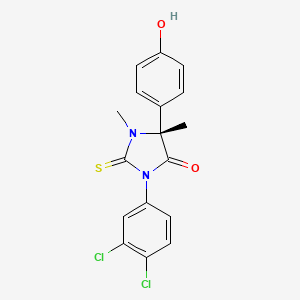
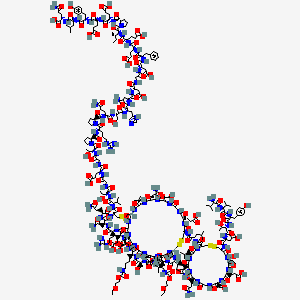
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] (2S)-2-[[2-[2-[2-[[(2S)-1-[[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl]oxy]-1-oxopropan-2-yl]amino]-2-oxoethoxy]ethoxy]acetyl]amino]propanoate](/img/structure/B10832582.png)
![4-[4-(Hydroxymethyl)phenyl]-1,3-dihydroimidazole-2-thione](/img/structure/B10832594.png)
![5-O-[4-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]butyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B10832601.png)

![2-[2-[3-[2,3-bis[2-[2-[2-[(10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl)oxy]-2-oxoethyl]imino-2-hydroxyethoxy]ethoxy]propoxy]-2-[2-[2-[2-[(10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl)oxy]-2-oxoethyl]imino-2-hydroxyethoxy]ethoxy]propoxy]ethoxy]-N-[2-[(10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl)oxy]-2-oxoethyl]ethanimidic acid](/img/structure/B10832608.png)

